2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile
Overview
Description
2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor 7 (mGluR7). It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile selectively activates the mGluR7 receptor, which is predominantly expressed in the nervous system. Activation of mGluR7 leads to the inhibition of synaptic transmission and the release of neurotransmitters such as glutamate and GABA. This results in the modulation of neuronal excitability and synaptic plasticity, which is thought to underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). This compound has also been found to increase the activity of antioxidant enzymes and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile has several advantages for lab experiments. It is a selective agonist for the mGluR7 receptor, which allows for the specific modulation of this receptor without affecting other receptors. This compound is also relatively stable and can be administered through various routes such as intraperitoneal injection, intracerebroventricular injection, and oral gavage. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in some experiments.
Future Directions
There are several future directions for further research on 2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile. One area of interest is the potential therapeutic applications of this compound in neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Another area of interest is the role of mGluR7 in synaptic plasticity and learning and memory. Further research is also needed to optimize the synthesis and administration of this compound for use in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a selective agonist for the mGluR7 receptor with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the modulation of neuronal excitability and synaptic plasticity. This compound has several advantages for lab experiments, but also has limitations such as poor solubility in water. Further research is needed to fully understand the therapeutic potential of this compound and its role in synaptic plasticity and learning and memory.
Synthesis Methods
The synthesis of 2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile involves the reaction of 4-methoxyphenylacetonitrile and 4-methylphenylacetonitrile with 2-amino-4,6-dimethylpyridine in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-13-3-5-14(6-4-13)17-11-19(23-20(22)18(17)12-21)15-7-9-16(24-2)10-8-15/h3-11H,1-2H3,(H2,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJRDKKBZIOFBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157248 | |
Record name | 2-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
400753-18-6 | |
Record name | 2-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400753-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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